molecular formula C7H13BrO2 B051003 tert-Butyl 2-bromopropanoate CAS No. 39149-80-9

tert-Butyl 2-bromopropanoate

Cat. No.: B051003
CAS No.: 39149-80-9
M. Wt: 209.08 g/mol
InChI Key: CVAWKJKISIPBOD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Zinc- and Samarium-Promoted Substitution Reactions : This study discusses the use of zinc in Barbier-type reactions involving tert-Butyl 2-bromopropanoate derivatives. The reactions with halogen derivatives led to expected substitution products, demonstrating the compound's utility in organic synthesis (Valiullina et al., 2018).

  • Precursor for PET Radiotracer Synthesis : this compound derivatives are used in synthesizing precursors for PET radiotracers, which are important in tumor imaging using positron emission tomography. The study showcases a convenient synthesis protocol (Liu et al., 2017).

  • Synthesis of Blue-Emitting Anthracenes : The compound is involved in synthesizing 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, leading to the creation of blue-light-emitting diodes (LEDs). This demonstrates its application in materials science and electronics (Danel et al., 2002).

  • Enantioselective Synthesis in Organic Chemistry : This research presents the enantioselective synthesis of β-alanine derivatives using tert-Butyl bromoacetate. It underscores the compound's role in creating chiral molecules, crucial in pharmaceuticals (Arvanitis et al., 1998).

  • Chemoselective Synthesis : The study explores the reaction of this compound derivatives in the chemoselective synthesis of 2H-chromene or coumarin derivatives, highlighting its versatility in organic synthesis (Faridoon et al., 2015).

  • Palladium-Catalyzed Cross-Coupling Reactions : This research involves the synthesis and reactivity of arylpalladium complexes, where this compound derivatives play a role in facilitating these complex chemical reactions (Stambuli et al., 2002).

  • Synthesis of Stable Free Radicals : The hetero-Cope rearrangement of certain compounds involving this compound leads to the synthesis of stable free radicals, important in various chemical processes (Marx & Rassat, 2002).

  • Asymmetric Oxidation Applications : This paper discusses the catalytic asymmetric oxidation of tert-butyl disulfide, highlighting the compound's potential in asymmetric synthesis, a key area in drug development (Cogan et al., 1998).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 2-bromopropanoate” is not detailed in the available resources, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Properties

IUPAC Name

tert-butyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWKJKISIPBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337887
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-80-9
Record name 1,1-Dimethylethyl 2-bromopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39149-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-bromopropionyl bromide (25 g.) in dry chloroform (50 ml.) was dropwise added with stirring and ice-cooling to a solution of N,N-dimethylaniline (24 g.) in t-butanol (11 g.) and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into 6 N sulfuric acid (150 ml.) and extracted with ether. The extract was in turn washed with 6 N sulfuric acid, water, a 10% potassium carbonate aqueous solution and water and dried over magnesium sulfate. The solvent was distilled off to give oil of t-butyl 2-bromopropionate (21 g.).
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25 g
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50 mL
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24 g
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11 g
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150 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Isobutylene (2.4 g, 42.8 mmoles) was condensed into a pressure bottle at −15° C. Dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmoles) were added and the mixture was stirred for 5 min, warmed to −10° C., and concentrated sulfuric acid (250 μL) was added. The bottle was scaled, the reaction mixture was stirred overnight at room temperature, and the bottle was then opened and the contents poured into dichloromethane (50 mL). The solution was washed with 2096 potassium carbonate (50 mL), water (50 ml), dried over anhydrous magnesium sulfate and evaporated to give t-butyl bromopropionate (2.17 g, 27%). 1HMR (CDCl3, δ): 4.31 (1H, q, 7.1 Hz), 1.81 (3H, d, 7.1 Hz), 1.52 (9H, s).
Quantity
2.4 g
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reactant
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6 mL
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3.5 mL
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250 μL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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